molecular formula C34H34O9 B12374197 [(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate

[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate

Cat. No.: B12374197
M. Wt: 586.6 g/mol
InChI Key: XVFFINDRMYVYJL-DFERFQQISA-N
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Description

The compound [(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate is a complex organic molecule with a unique structure. It features multiple stereocenters and a benzoate ester functional group. This compound is known for its intricate hexacyclic framework, which includes several oxygen atoms and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the hexacyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complexity and the specialized nature of its synthesis. it is plausible that advanced techniques such as flow chemistry and automated synthesis could be employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ketone group would produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a model compound to study complex organic reactions and stereochemistry.

    Biology: Its unique structure may interact with biological molecules, making it useful in biochemical studies.

    Industry: Could be used in the synthesis of advanced materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is not well-documented. its multiple functional groups and stereocenters suggest that it could interact with various molecular targets, potentially affecting biological pathways. The benzoate ester group may also play a role in its activity by facilitating interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate lies in its specific arrangement of functional groups and stereocenters, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C34H34O9

Molecular Weight

586.6 g/mol

IUPAC Name

[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate

InChI

InChI=1S/C34H34O9/c1-17(2)32-25(39-28(36)20-12-8-6-9-13-20)19(4)33-22-16-18(3)24(35)31(22,38)29(37)30(5)26(40-30)23(33)27(32)41-34(42-32,43-33)21-14-10-7-11-15-21/h6-16,19,22-23,25-27,29,37-38H,1H2,2-5H3/t19-,22-,23+,25+,26+,27-,29-,30+,31-,32+,33+,34-/m1/s1

InChI Key

XVFFINDRMYVYJL-DFERFQQISA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)C)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8

Canonical SMILES

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)C)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8

Origin of Product

United States

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